Cas no 31924-81-9 (3-methyl-4-phenyl-1H-pyrazol-5-amine)

3-methyl-4-phenyl-1H-pyrazol-5-amine structure
31924-81-9 structure
Product Name:3-methyl-4-phenyl-1H-pyrazol-5-amine
CAS-nummer:31924-81-9
MF:C10H11N3
MW:173.214441537857
MDL:MFCD00831955
CID:300157
PubChem ID:599501
Update Time:2025-06-12

3-methyl-4-phenyl-1H-pyrazol-5-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrazol-3-amine,5-methyl-4-phenyl-
    • 3-AMINO-5-METHYL-4-PHENYLPYRAZOLE
    • 3-Amino-5-methyl-4-phenyl-pyrazol
    • 5-methyl-4-phenyl-1(2)H-pyrazol-3-ylamine
    • 5-Methyl-4-phenyl-1H-pyrazol-3-amin
    • 5-methyl-4-phenyl-1H-pyrazol-3-amine
    • 5-METHYL-4-PHENYL-1H-PYRAZOLE-3-YLAMINE
    • 3-methyl-4-phenyl-1H-pyrazol-5-amine
    • P10151
    • AKOS000265012
    • SR-01000530901-2
    • 1H-Pyrazol-3-amine, 5-methyl-4-phenyl-
    • Z57683679
    • DTXSID80975823
    • 60419-81-0
    • CS-0206829
    • SR-01000530901-1
    • IDI1_016723
    • FT-0640686
    • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine
    • 5-methyl-4-phenyl-2H-pyrazol-3-amine
    • EN300-41461
    • SMR000290815
    • Pyrazole, 5-amino-3-methyl-4-phenyl-
    • Pyrazole, 3(OR 5)-amino-5(OR 3)-methyl-4-phenyl-
    • Maybridge3_005336
    • A5753
    • 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
    • OC0W48DG01
    • HMS1446C12
    • BB 0219097
    • 3-Amino-5-methyl-4-phenyl-1H-pyrazole
    • AKOS015898914
    • Oprea1_166909
    • CCG-48710
    • SB21940
    • 31924-81-9
    • HMS2678A07
    • 5-Methyl-4-phenyl-1H-pyrazol-3-ylamine
    • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine, AldrichCPR
    • CHEMBL1609052
    • AB00583018-02
    • SR-01000530901
    • FS-1252
    • SCHEMBL544723
    • UNII-OC0W48DG01
    • MLS000718547
    • MFCD00831955
    • Q27285561
    • F0912-0735
    • 5-amino-3-methyl-4-phenylpyrazole
    • DB-053614
    • ALBB-006621
    • BBL007578
    • STK161389
    • MDL: MFCD00831955
    • Inchi: 1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
    • InChI-sleutel: UMDNRKCXSUJMCY-UHFFFAOYSA-N
    • LACHT: N1C(C)=C(C(N)=N1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 173.09500
  • Monoisotopische massa: 173.095
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 166
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 5
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 54.7A^2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.196
  • Kookpunt: 368.5 °C at 760 mmHg
  • Vlampunt: 204.3 °C
  • Brekindex: 1.643
  • PSA: 54.70000
  • LogboekP: 2.54850
  • Oplosbaarheid: 未确定

3-methyl-4-phenyl-1H-pyrazol-5-amine Prijsmeer >>

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